4-Fluoro-2-phenylaniline

Description

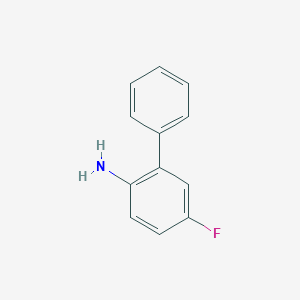

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRKNEMJCQALHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597962 | |

| Record name | 5-Fluoro[1,1'-biphenyl]-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1717-22-2 | |

| Record name | 5-Fluoro[1,1'-biphenyl]-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Fluoro-2-phenylaniline CAS number and properties

An In-Depth Technical Guide to 4-Fluoro-2-phenylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No. 1717-22-2), a key intermediate in the synthesis of complex organic molecules. This document details its chemical and physical properties, outlines a representative synthetic protocol, and discusses its applications, particularly in the realm of pharmaceutical development.

Core Properties and Identification

This compound is a fluorinated aromatic amine that serves as a versatile building block in organic synthesis.[1] Its structure, which incorporates a phenyl group at the 2-position of a 4-fluoroaniline scaffold, offers unique electronic properties and functionalities for the construction of more elaborate molecules.

Chemical and Physical Data

| Property | Value |

| CAS Number | 1717-22-2 |

| Molecular Formula | C₁₂H₁₀FN |

| Molecular Weight | 187.21 g/mol |

| IUPAC Name | This compound |

| Physical State | Solid at room temperature[1] |

| Purity (typical) | ≥95% |

| InChI Key | JDRKNEMJCQALHM-UHFFFAOYSA-N |

Synthesis Methodology: A Modern Cross-Coupling Approach

The synthesis of this compound can be efficiently achieved through modern palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a particularly powerful method for the formation of the crucial carbon-nitrogen (C-N) bond. This reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a base.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a representative synthesis of this compound from 2-bromo-5-fluorobiphenyl and an ammonia equivalent.

Materials:

-

2-bromo-5-fluorobiphenyl

-

Benzophenone imine (ammonia equivalent)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (ligand)

-

Sodium tert-butoxide (NaOt-Bu)

-

Toluene (anhydrous)

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-bromo-5-fluorobiphenyl (1.0 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).

-

Addition of Reagents: Add sodium tert-butoxide (1.4 eq) to the flask.

-

Solvent and Nucleophile: Add anhydrous toluene, followed by benzophenone imine (1.2 eq).

-

Reaction: Heat the mixture at 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Workup: Cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

-

Deprotection: Dissolve the crude intermediate in methanol and add an excess of aqueous hydrochloric acid. Stir at room temperature to hydrolyze the imine.

-

Purification: Neutralize the mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield this compound.

References

4-Fluoro-2-phenylaniline molecular weight and formula

This document provides the fundamental molecular and structural data for 4-Fluoro-2-phenylaniline, a fluorinated aniline derivative. The information is presented to serve as a foundational reference for researchers and professionals in drug development and organic synthesis.

Quantitative Molecular Data

The essential quantitative attributes of this compound are summarized in the table below. These values are critical for stoichiometric calculations, analytical characterization, and computational modeling.

| Chemical Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1717-22-2 |

| Molecular Formula | C12H10FN[1] |

| Molecular Weight | 187.21 g/mol [1] |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(C=CC(=C2)F)N[1] |

| InChI Key | JDRKNEMJCQALHM-UHFFFAOYSA-N[1] |

Methodological Considerations

The determination of a compound's molecular formula and weight are fundamental procedures in chemical characterization.

-

Molecular Formula (C12H10FN): This is typically determined with high certainty using high-resolution mass spectrometry (HRMS), which provides an exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition.[2] Elemental analysis, a method that determines the mass percentages of carbon, hydrogen, nitrogen, and other elements, is also a classic confirmatory technique.

-

Molecular Weight (187.21 g/mol ): This value is calculated from the molecular formula using the standard atomic weights of its constituent elements (Carbon, Hydrogen, Fluorine, and Nitrogen). Mass spectrometry is the primary experimental technique used to confirm the molecular weight, where the molecular ion peak in the mass spectrum corresponds to this value.[2]

Due to the fundamental and standardized nature of these determinations for a stable chemical entity, detailed, novel experimental protocols are not applicable. The process adheres to routine analytical chemistry standards. Similarly, as a single small molecule, this compound does not possess "signaling pathways" or complex "logical relationships" that would necessitate a Graphviz diagram for elucidation. Such visualizations are suited for depicting complex biological or procedural workflows, which are not relevant to the presentation of this compound's basic chemical data.

References

Spectral Profile of 4-Fluoro-2-phenylaniline: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive analysis of the spectral data for 4-Fluoro-2-phenylaniline (also known as 4-fluoro-2-aminobiphenyl), a key intermediate in the development of pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its ¹H NMR, ¹³C NMR, and Mass Spectrometry data.

Compound Identity

-

IUPAC Name: this compound

-

CAS Number: 1717-22-2

-

Molecular Formula: C₁₂H₁₀FN

-

Molecular Weight: 187.21 g/mol

Spectroscopic Data Summary

The following tables summarize the key spectral data for this compound. Due to the limited availability of directly published experimental data for this specific compound, the following information is a consolidated prediction based on established spectroscopic principles and data from closely related structural analogs.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 7.25 - 7.45 | m | 5H | Phenyl-H |

| ~ 6.90 - 7.10 | m | 2H | Aniline-H (H-5,6) |

| ~ 6.70 - 6.85 | m | 1H | Aniline-H (H-3) |

| ~ 3.70 | br s | 2H | -NH₂ |

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~ 157 (d, J ≈ 240 Hz) | C-F |

| ~ 142 | C-NH₂ |

| ~ 139 | Phenyl C (ipso) |

| ~ 129 | Phenyl CH |

| ~ 128 | Phenyl CH |

| ~ 127 | Phenyl CH |

| ~ 125 (d, J ≈ 8 Hz) | C-2 |

| ~ 116 (d, J ≈ 22 Hz) | C-3, C-5 |

| ~ 115 (d, J ≈ 8 Hz) | C-6 |

Note: 'd' denotes a doublet, with the J-value representing the coupling constant with the fluorine atom.

Mass Spectrometry (MS) Data (Predicted)

Ionization Mode: Electrospray Ionization (ESI)

| m/z Value | Interpretation |

| 188.0870 | [M+H]⁺ |

| 187.0797 | [M]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. These are based on standard laboratory practices for similar aromatic amines.

NMR Spectroscopy

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition: Proton spectra are acquired with a spectral width of approximately 16 ppm, a relaxation delay of 1 second, and 16-32 scans.

-

¹³C NMR Acquisition: Carbon spectra are acquired with a spectral width of approximately 220 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 1024 or more). Proton decoupling is applied during acquisition.

Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile (approximately 1 µg/mL).

-

Instrumentation: An ESI-Time-of-Flight (TOF) or Orbitrap mass spectrometer is used for analysis.

-

Acquisition: The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min. The mass spectrum is acquired in positive ion mode over a mass range of m/z 50-500.

Data Acquisition and Analysis Workflow

The logical flow for the acquisition and analysis of spectral data for this compound is outlined below. This workflow ensures a systematic approach to chemical structure confirmation.

Caption: Workflow for the spectral characterization of this compound.

An In-depth Technical Guide to the Infrared (IR) Spectrum Analysis of 4-Fluoro-2-phenylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 4-Fluoro-2-phenylaniline, a key intermediate in the synthesis of various pharmaceutical and materials science compounds. Understanding the vibrational spectroscopy of this molecule is crucial for its identification, purity assessment, and the study of its chemical transformations. This document outlines the predicted vibrational frequencies, provides a detailed experimental protocol for spectral acquisition, and presents a logical workflow for the analysis.

Predicted Infrared Spectral Data

While a publicly available, experimentally verified infrared spectrum for this compound is not readily accessible, a reliable prediction of its characteristic absorption bands can be compiled from the analysis of structurally similar compounds, such as 4-fluoroaniline and 2-aminobiphenyl, as well as from theoretical calculations on substituted anilines.[1][2] The following table summarizes the expected vibrational frequencies and their assignments for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3450 - 3350 | Medium | N-H asymmetric and symmetric stretching (primary amine)[3][4] |

| 3100 - 3000 | Medium to Weak | Aromatic C-H stretching[5] |

| 1630 - 1600 | Strong | N-H bending (scissoring) of the primary amine[3] |

| 1600 - 1550 | Medium to Strong | C=C stretching of the aromatic rings[5] |

| 1520 - 1470 | Strong | C=C stretching of the aromatic rings[2] |

| 1340 - 1250 | Strong | Aromatic C-N stretching[3][4] |

| 1250 - 1200 | Strong | C-F stretching[6] |

| 900 - 670 | Strong, Broad | N-H wagging (out-of-plane bending)[3] |

| 850 - 800 | Strong | C-H out-of-plane bending (indicative of substitution pattern) |

| 770 - 730 | Strong | C-H out-of-plane bending (monosubstituted phenyl ring) |

Experimental Protocols

The following protocol details the methodology for acquiring a high-quality Fourier-Transform Infrared (FTIR) spectrum of this compound, which is typically a solid at room temperature.

1. Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.

-

An Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal is recommended for solid samples. Alternatively, potassium bromide (KBr) pellet press can be used.

2. Sample Preparation (ATR Method):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol or ethanol and allowing it to dry completely.

-

Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

-

Place a small amount of the this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

3. Data Acquisition:

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

To achieve a good signal-to-noise ratio, co-add a minimum of 32 scans.

-

Set the spectral resolution to 4 cm⁻¹.

-

The acquired spectrum should be displayed in terms of transmittance or absorbance.

4. Data Processing:

-

The software will automatically perform a background subtraction.

-

If necessary, perform a baseline correction to obtain a flat baseline.

-

Label the significant peaks with their corresponding wavenumbers.

Logical Workflow for IR Spectrum Analysis

The following diagram illustrates the logical workflow for the infrared spectrum analysis of this compound, from sample handling to final interpretation.

Caption: Workflow for the FTIR analysis of this compound.

Interpretation of the Spectrum

The interpretation of the IR spectrum of this compound relies on identifying the characteristic absorption bands for its constituent functional groups.

-

N-H Vibrations: The presence of a primary amine (-NH₂) group is confirmed by two medium-intensity bands in the 3450-3350 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[3][7] A strong scissoring (bending) vibration is expected around 1630-1600 cm⁻¹, and a broad out-of-plane wagging band should appear in the 900-670 cm⁻¹ region.[3]

-

Aromatic Vibrations: The presence of two phenyl rings will give rise to several characteristic bands. Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands just above 3000 cm⁻¹.[5] The C=C stretching vibrations within the aromatic rings will produce a series of medium to strong absorptions in the 1600-1470 cm⁻¹ region.[2] Strong C-H out-of-plane bending bands in the 850-730 cm⁻¹ region will be indicative of the substitution pattern on both rings.

-

C-N and C-F Vibrations: A strong absorption band corresponding to the aromatic C-N stretching vibration is anticipated in the 1340-1250 cm⁻¹ range.[4] The C-F stretching vibration typically gives rise to a strong band in the 1250-1200 cm⁻¹ region.[6]

By systematically analyzing these regions of the infrared spectrum, researchers can confidently identify this compound and assess its purity, making IR spectroscopy an indispensable tool in the synthesis and quality control processes involving this compound.

References

A Technical Guide to the Solubility of 4-Fluoro-2-phenylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-phenylaniline is a fluorinated aniline derivative that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science.[1] Its solubility in various organic solvents is a critical parameter for its application in synthesis, purification, and formulation. This document outlines the standard methodologies for determining the solubility of this compound and provides qualitative solubility information for structurally related compounds to infer its likely behavior.

Predicted Solubility Profile

While specific quantitative data is unavailable, the structure of this compound, featuring a polar amine group and a nonpolar biphenyl system with a fluorine substituent, suggests it will exhibit a range of solubilities in organic solvents. It is anticipated to be more soluble in polar aprotic and protic organic solvents and less soluble in nonpolar solvents. The fluorine atom may influence its solubility profile through modulation of the molecule's lipophilicity and crystal lattice energy.[1]

Solubility Data of Structurally Related Compounds

To provide a preliminary understanding, the following table summarizes the solubility of compounds that share key structural features with this compound, such as the aniline core or the fluoro-substituted phenyl ring.

| Compound | Solvent | Solubility | Temperature (°C) |

| N-Methylaniline | Water | Slightly soluble (30 g/L) | Not Specified |

| Alcohol | Soluble | Not Specified | |

| Diethyl Ether | Soluble | Not Specified | |

| 4-Fluoroaniline | Water | 33 g/L | 20 |

| Ethanol | Soluble | Not Specified | |

| Ether | Soluble | Not Specified | |

| Chloroform | Slightly soluble | Not Specified | |

| L-4-Fluorophenylalanine | Chloroform | Soluble | Not Specified |

| Dichloromethane | Soluble | Not Specified | |

| Ethyl Acetate | Soluble | Not Specified | |

| DMSO | Soluble | Not Specified | |

| Acetone | Soluble | Not Specified | |

| Water | Slightly soluble | Not Specified |

Note: The solubility of aniline, the parent compound, is generally good in most organic solvents. The solubility of N-methylaniline in water is pH-dependent, increasing in acidic conditions.[2]

Experimental Protocol for Solubility Determination: Saturation Shake-Flask Method

The Saturation Shake-Flask (SSF) method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[2]

Objective: To determine the concentration of a saturated solution of this compound in a chosen organic solvent at a constant temperature.

Materials:

-

This compound (solute)

-

High-purity organic solvent of interest

-

Glass vials with tight-fitting caps

-

Shaker or incubator with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The presence of excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.[2]

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.[2]

-

Equilibration: Tightly cap the vial and place it in a shaker or incubator set to the desired constant temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The agitation speed should be adequate to keep the solid suspended without causing excessive foaming.[2]

-

Phase Separation: After the equilibration period, cease agitation and allow the suspension to settle. To effectively separate the solid phase from the saturated liquid phase, either centrifuge the vial at a specific speed and temperature or filter the solution using a syringe filter compatible with the solvent. This step is critical to prevent undissolved solid particles from affecting the concentration measurement.[2]

-

Sample Preparation: Carefully extract a precise aliquot of the clear supernatant (the saturated solution).

-

Dilution: Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a calibrated analytical method, such as HPLC or UV-Vis spectroscopy.

-

Calculation: Calculate the solubility by taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the Saturation Shake-Flask method for determining solubility.

Caption: Workflow for determining solubility via the SSF method.

References

An In-depth Technical Guide to 4-Fluoro-2-phenylaniline: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Fluoro-2-phenylaniline (CAS Number: 1717-22-2) is an aromatic amine featuring a phenyl group at the ortho-position to the amino group and a fluorine atom at the para-position.[1][2] The strategic placement of the fluorine atom can significantly influence the molecule's lipophilicity, pKa, and metabolic stability, making it an attractive intermediate for the synthesis of novel pharmaceutical candidates and functional materials.[1] The biphenylamine core is a privileged scaffold in drug discovery, appearing in a variety of biologically active molecules. This guide aims to provide a detailed technical resource on the synthesis and properties of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and identifying information for this compound is presented in Table 1. While a complete, experimentally verified set of spectral data is not consistently published, predicted values and data from analogous compounds provide a reliable reference for characterization.

Table 1: Physicochemical and Spectroscopic Identifiers for this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 1717-22-2 | [1][2] |

| Molecular Formula | C₁₂H₁₀FN | [1][2] |

| Molecular Weight | 187.21 g/mol | [1][2] |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(C=CC(=C2)F)N | [2] |

| InChI Key | JDRKNEMJCQALHM-UHFFFAOYSA-N | [2] |

| Predicted ¹H NMR | δ 7.50-7.30 (m, 5H, Ar-H), 6.90-6.70 (m, 3H, Ar-H), 3.80 (br s, 2H, NH₂) | |

| Predicted ¹³C NMR | δ 158.5 (d, J=238 Hz), 143.0, 140.0, 129.0, 128.5, 127.0, 125.0, 116.0 (d, J=22 Hz), 114.0 (d, J=21 Hz), 113.0 (d, J=8 Hz) | |

| Mass Spectrometry | Calculated [M+H]⁺: 188.0870 | [1] |

Synthesis of this compound

While the seminal publication describing the first synthesis of this compound is not readily identifiable, modern cross-coupling reactions provide efficient and high-yielding routes to this and structurally related compounds. The two most prominent methods are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. A plausible route to this compound via this method involves the palladium-catalyzed coupling of a protected 2-bromo-4-fluoroaniline with phenylboronic acid.

-

Reaction Setup: In a round-bottom flask, combine 2-bromo-4-fluoroaniline (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Reaction Conditions: Heat the mixture to reflux (approximately 90-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Buchwald-Hartwig Amination Approach

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method can be employed to synthesize this compound by coupling 2-bromofluorobenzene with an appropriate aniline surrogate or by coupling 4-fluoroaniline with bromobenzene, though the former is generally more feasible due to the relative reactivity of the starting materials.

-

Reaction Setup: To an oven-dried Schlenk tube, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.01 eq) and a suitable phosphine ligand such as XPhos (0.02 eq).

-

Reagent Addition: Add sodium tert-butoxide (1.4 eq), 4-fluoroaniline (1.2 eq), and bromobenzene (1.0 eq).

-

Solvent Addition: Add anhydrous, degassed toluene.

-

Reaction Conditions: Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purification: Purify the residue by flash column chromatography to afford the desired product.

Biological and Pharmacological Context

There is limited publicly available information on the specific biological activity or signaling pathways directly modulated by this compound. However, the introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability and modulate binding affinity.

A study on the toxicity of various fluoroanilines in earthworms (Eisenia veneta) indicated that 4-fluoroaniline exposure led to a decrease in maltose concentrations.[3] While this provides some insight into the ecotoxicological profile of a related compound, it does not directly elucidate a specific pharmacological mechanism in mammals for this compound.

The broader class of fluorinated aromatic compounds is of significant interest in drug development. For instance, fluorinated phenylalanine derivatives are utilized in the synthesis of novel therapeutics for neuropharmacology and cancer treatment.[4] The presence of fluorine can alter the electronic properties of the aromatic ring, potentially influencing interactions with biological targets.

Conclusion

This compound is a synthetically accessible building block with potential applications in the development of new pharmaceuticals and materials. While its original discovery remains obscure, modern synthetic protocols, particularly palladium-catalyzed cross-coupling reactions, offer efficient means for its preparation. The lack of specific biological data for this compound highlights an area for future investigation, where its potential as a scaffold in medicinal chemistry could be further explored. This guide provides a foundational resource for researchers interested in the synthesis and characterization of this and related fluorinated biphenylamines.

References

- 1. This compound | 1717-22-2 | Benchchem [benchchem.com]

- 2. This compound (1717-22-2) for sale [vulcanchem.com]

- 3. Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Safety and Handling of 4-Fluoro-2-phenylaniline

Disclaimer: This document is intended as a technical guide for researchers, scientists, and drug development professionals. The information provided is based on available data for 4-Fluoro-2-phenylaniline and structurally related compounds. Specific quantitative toxicological and physical hazard data for this compound (CAS No. 1717-22-2) is limited. Therefore, the safety precautions and data presented should be considered as part of a thorough risk assessment conducted by qualified personnel before handling this chemical.

Introduction

This compound is a substituted aniline derivative with potential applications in organic synthesis, medicinal chemistry, and materials science. As with any chemical compound, particularly those containing the aniline moiety, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel. This guide provides a comprehensive overview of the known safety and handling precautions for this compound, drawing upon available data and information from structurally similar compounds.

Hazard Identification and Classification

GHS Classification (Inferred from 4-Fluoroaniline):

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1][2]

-

Skin Corrosion/Irritation (Category 1B), H314: Causes severe skin burns and eye damage.[1][2]

-

Serious Eye Damage/Eye Irritation (Category 1), H318: Causes serious eye damage.[3]

-

Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) (Category 3), H335: May cause respiratory irritation.[3]

-

Carcinogenicity (Suspected of causing cancer) (Category 2), H351. [3]

-

Hazardous to the Aquatic Environment, Long-Term Hazard (Category 3), H412: Harmful to aquatic life with long lasting effects.[3]

Signal Word: Danger[1]

Hazard Pictograms (Inferred):

-

GHS05: Corrosion

-

GHS07: Exclamation Mark

-

GHS08: Health Hazard

Physical and Chemical Properties

Quantitative physical and chemical data for this compound are not extensively documented. The following table summarizes available information for the target compound and provides additional data from 4-Fluoroaniline for reference.

| Property | This compound | 4-Fluoroaniline (for reference) |

| CAS Number | 1717-22-2[4][5][6] | 371-40-4[1][2] |

| Molecular Formula | C12H10FN[4][5][6] | C6H6FN[2] |

| Molecular Weight | 187.21 g/mol [4][5][6] | 111.12 g/mol [2] |

| Appearance | Data not available | Pale yellow to brown liquid[1] |

| Boiling Point | Data not available | 187 °C[1] |

| Melting Point | Data not available | -1.9 °C[7] |

| Flash Point | Data not available | 74 °C (closed cup)[3] |

| Solubility | Data not available | Insoluble in water[7] |

Toxicological Information

Specific toxicological data such as LD50 and LC50 values for this compound are not available. It is prudent to assume that this compound may exhibit toxicity profiles similar to other substituted anilines. Anilines, as a class, can be toxic by inhalation, ingestion, and skin absorption. They can affect the blood (methemoglobinemia), liver, and kidneys.

| Toxicity Data | Value | Species | Route | Reference |

| LD50 Oral (4-Fluoroaniline) | 417 mg/kg | Rat | Oral | [8] |

Experimental Protocols: Safe Handling and Storage

Given the hazardous nature of substituted anilines, strict adherence to safety protocols is mandatory.

5.1. Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[8]

-

Ensure that safety showers and eyewash stations are readily accessible and in good working order.[7]

5.2. Personal Protective Equipment (PPE):

The following PPE should be worn at all times when handling this compound:

| PPE | Specification |

| Eye Protection | Chemical safety goggles or a face shield.[1] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling the compound.[2] |

| Body Protection | A lab coat or chemical-resistant apron. For larger quantities or in case of potential splashes, a chemical-resistant suit may be necessary.[1] |

| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7] |

5.3. Handling Procedures:

-

Avoid all personal contact with the substance, including inhalation of dust or vapors.[3]

-

Do not eat, drink, or smoke in the laboratory.[1]

-

Wash hands thoroughly after handling the compound.[1]

-

Keep the container tightly closed when not in use.[1]

-

Avoid the formation of dust and aerosols.

-

Use spark-proof tools and avoid sources of ignition if the compound is flammable.[9]

5.4. Storage:

-

Store in a tightly sealed, properly labeled container.[1]

-

Keep in a cool, dry, and well-ventilated area.[1]

-

Store away from incompatible materials such as strong oxidizing agents and acids.[9]

-

Store in a locked cabinet or other secure location.[3]

Emergency Procedures

6.1. First Aid Measures:

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][3] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

6.2. Spill and Leak Procedures:

-

Small Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[3]

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the laboratory and surrounding areas.

-

Alert emergency response personnel.

-

Prevent the spill from entering drains or waterways.[4]

-

6.3. Fire-Fighting Measures:

-

Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[1]

-

Specific Hazards: Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, and hydrogen fluoride.[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Disposal Considerations

-

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all applicable federal, state, and local regulations.

-

Do not dispose of down the drain or in the regular trash.

Visualizations

Caption: A logical workflow for the safe handling of this compound.

Caption: Potential exposure routes and corresponding first aid measures.

References

- 1. lobachemie.com [lobachemie.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. aobchem.com [aobchem.com]

- 5. This compound | 1717-22-2 | Benchchem [benchchem.com]

- 6. 1717-22-2 | this compound | Boroncore [boroncore.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

4-Fluoro-2-phenylaniline: A Technical Safety and Handling Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety information for 4-Fluoro-2-phenylaniline (CAS No. 1717-22-2). It is intended for informational purposes for a professional audience and is not a substitute for a comprehensive Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by a supplier. The toxicological properties of this compound have not been fully investigated. Researchers must exercise extreme caution, conduct a thorough risk assessment, and consult with environmental health and safety (EHS) professionals before handling this chemical.

Substance Identification and Physical Properties

This compound is an organic compound featuring a phenyl group and a fluorine atom on an aniline core.[1] Its chemical structure suggests potential for use as a building block in the synthesis of pharmaceuticals and other complex organic molecules.[2]

| Property | Value | Source |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 1717-22-2 | [3] |

| Molecular Formula | C₁₂H₁₀FN | [2][3] |

| Molecular Weight | 187.21 g/mol | [2][3] |

| Physical State | Solid at room temperature | [3] |

| InChI Key | JDRKNEMJCQALHM-UHFFFAOYSA-N | [2] |

Hazard Identification and Toxicological Profile

| Hazard Category | Classification | Source |

| GHS Pictograms | Not Available | |

| Signal Word | Not Available | |

| Hazard Statements | Not Available | |

| Precautionary Statements | Not Available | |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available | |

| Skin Corrosion/Irritation | No data available | |

| Serious Eye Damage/Irritation | No data available | |

| Respiratory or Skin Sensitization | No data available | |

| Germ Cell Mutagenicity | No data available | |

| Carcinogenicity | No data available | |

| Reproductive Toxicity | No data available | |

| Specific Target Organ Toxicity (Single Exposure) | No data available | |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | |

| Aspiration Hazard | No data available | |

| Hazardous Decomposition Products | Combustion may produce carbon oxides. |

Due to the lack of specific data, a logical workflow for responding to an exposure event is provided below as a general guideline.

Experimental Protocols

No specific experimental protocols for the safety assessment of this compound were identified in the reviewed literature. For any new compound with unknown toxicity, it is recommended to perform a literature search for structurally analogous compounds to infer potential hazards. Standard toxicological assays, such as in vitro cytotoxicity assays, Ames test for mutagenicity, and in vivo acute toxicity studies, should be considered as part of a comprehensive safety evaluation. All such studies must be conducted in accordance with institutional and regulatory guidelines.

Handling and Storage

Given the limited safety data, the following handling and storage procedures are recommended based on general best practices for research chemicals of unknown toxicity.

| Procedure | Recommendation |

| Engineering Controls | Handle exclusively in a certified chemical fume hood. Ensure a safety shower and eyewash station are readily accessible. |

| Personal Protective Equipment (PPE) | - Eye/Face Protection: Chemical safety goggles and a face shield.- Hand Protection: Compatible, chemical-resistant gloves (e.g., nitrile). Consult glove manufacturer's data for breakthrough times.- Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. Consider a chemically resistant apron or suit for larger quantities. |

| Hygiene Measures | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |

| Storage | Store in a tightly sealed, properly labeled container. Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. |

| Spill and Disposal | - Spill: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Evacuate the area for larger spills and contact EHS.- Disposal: Dispose of waste in accordance with all local, regional, and national regulations. Do not allow to enter drains or the environment. |

Conclusion

This compound is a research chemical with an incomplete safety profile. The lack of toxicological data necessitates a highly cautious approach. All personnel must be trained on the potential hazards and adhere to the stringent safety protocols outlined in this guide and by their institution's EHS department. A thorough risk assessment should be performed before any new experimental procedure involving this compound is initiated.

References

physical and chemical properties of 4-Fluoro-2-phenylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Fluoro-2-phenylaniline. The information is intended to support research, development, and application of this compound in various scientific fields, including medicinal chemistry and materials science.

Chemical Identity

This compound is an aromatic organic compound featuring a phenyl group substituted at the second position of a 4-fluoroaniline ring.[1] Its chemical structure combines the functionalities of a biphenyl and a fluorinated aniline.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1717-22-2[1] |

| Molecular Formula | C₁₂H₁₀FN[1] |

| Molecular Weight | 187.21 g/mol [1] |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(C=C(C=C2)F)N |

| InChI Key | JDRKNEMJCQALHM-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value (this compound) | Value (4-Fluoroaniline - for reference) |

| Physical State | Solid[1] | Liquid |

| Melting Point | Data not available | -1.9 °C |

| Boiling Point | Data not available | 188 °C |

| Density | Data not available | 1.1725 g/cm³ |

| Solubility | Data not available | Insoluble in water[2] |

Spectral Data

Detailed experimental spectral data for this compound is not widely published. Spectroscopic analysis is crucial for the structural confirmation and purity assessment of the compound. The expected spectral features based on its structure are discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the fluoroaniline and the phenyl rings. The integration of these signals would correspond to the number of protons in each environment. The fluorine atom will cause splitting of adjacent proton signals.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant (¹JCF).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to:

-

N-H stretching: Around 3300-3500 cm⁻¹ for the primary amine.

-

C-N stretching: Around 1250-1350 cm⁻¹.

-

C-F stretching: Around 1100-1250 cm⁻¹.

-

Aromatic C-H stretching: Above 3000 cm⁻¹.

-

Aromatic C=C stretching: In the region of 1450-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak (M⁺) corresponding to the molecular weight of 187.21. The fragmentation pattern will provide further structural information.

Synthesis and Reactivity

Synthetic Protocols

The synthesis of this compound can be achieved through several synthetic routes, with the Buchwald-Hartwig amination being a prominent method. This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base.

General Experimental Protocol for Buchwald-Hartwig Amination:

A general procedure for a related Buchwald-Hartwig amination is as follows:

-

To a reaction vessel, add the aryl halide (e.g., 2-bromo-5-fluorotoluene), the amine (e.g., aniline), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu).

-

Add a suitable anhydrous solvent (e.g., toluene).

-

The reaction mixture is typically heated under an inert atmosphere (e.g., argon or nitrogen) for a specified time until the reaction is complete, as monitored by techniques like TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled, diluted with a solvent, and washed with water and brine.

-

The organic layer is dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel.

References

Theoretical Investigation of the Molecular Structure of 4-Fluoro-2-phenylaniline: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the molecular structure of 4-Fluoro-2-phenylaniline. Utilizing established principles from computational chemistry, this document outlines the anticipated structural parameters, vibrational frequencies, and electronic properties of the molecule. The methodologies presented are based on Density Functional Theory (DFT), a robust method for quantum chemical calculations. This whitepaper serves as a foundational resource for researchers and professionals engaged in the study and application of fluorinated aniline derivatives in fields such as medicinal chemistry and materials science.

Introduction

This compound is a substituted aromatic amine with potential applications in organic synthesis and as a building block for novel pharmaceutical compounds and functional materials. The introduction of a fluorine atom and a phenyl group onto the aniline scaffold can significantly influence its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of its three-dimensional structure and electronic characteristics is paramount for predicting its reactivity, designing derivatives, and elucidating its potential mechanisms of action.

This whitepaper presents a theoretical investigation of the ground-state molecular structure of this compound. Through a detailed summary of expected quantitative data, derived from analogous computational studies on substituted diphenylamines and fluorinated anilines, this guide offers valuable insights into the molecule's conformational preferences and spectroscopic signatures.

Molecular Structure and Conformational Analysis

The molecular structure of this compound is characterized by two phenyl rings linked through a nitrogen atom, with a fluorine atom substituting one of the rings. The rotational freedom around the C-N and C-C bonds suggests the possibility of multiple conformers. The dihedral angle between the two phenyl rings is a key determinant of the molecule's overall shape and is influenced by steric hindrance and electronic effects.

Molecular structure of this compound.

Theoretical Data

The following tables summarize the anticipated quantitative data for the optimized geometry and vibrational frequencies of this compound, based on DFT calculations.

Optimized Geometrical Parameters

Table 1: Selected Bond Lengths (Å)

| Bond | Expected Length (Å) |

| C-F | 1.35 - 1.37 |

| C-N | 1.40 - 1.43 |

| C-C (ring) | 1.38 - 1.41 |

| N-H | 1.01 - 1.02 |

| C-H | 1.08 - 1.09 |

Table 2: Selected Bond Angles (°)

| Angle | Expected Value (°) |

| C-C-F | 118 - 120 |

| C-N-C | 125 - 129 |

| C-C-N | 119 - 121 |

| H-N-H | 110 - 113 |

| C-N-H | 112 - 115 |

Table 3: Selected Dihedral Angles (°)

| Dihedral Angle (Atoms) | Expected Value (°) |

| C-C-N-C | 30 - 50 |

| F-C-C-C | 0 or 180 (in-plane) |

Vibrational Frequencies

Table 4: Calculated Vibrational Frequencies (cm⁻¹) and Assignments

| Frequency (cm⁻¹) | Assignment |

| 3400 - 3500 | N-H stretching (asymmetric and symmetric) |

| 3000 - 3100 | Aromatic C-H stretching |

| 1600 - 1620 | Aromatic C=C stretching |

| 1580 - 1600 | N-H scissoring |

| 1250 - 1350 | C-N stretching |

| 1200 - 1250 | C-F stretching |

| 800 - 850 | Aromatic C-H out-of-plane bending |

Experimental Protocols: Computational Methodology

The theoretical data presented in this whitepaper is based on a standard and widely accepted computational methodology employing Density Functional Theory (DFT).

Geometry Optimization and Frequency Calculations

-

Software: Gaussian 16 or a similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT) with the B3LYP hybrid functional.

-

Basis Set: 6-311++G(d,p) basis set for all atoms.

-

Procedure:

-

The initial structure of this compound is built using a molecular editor.

-

A full geometry optimization is performed in the gas phase to locate the ground-state energy minimum.

-

Vibrational frequency calculations are subsequently performed on the optimized geometry to confirm it as a true minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectrum.

-

Electronic Properties Analysis

-

Method: The optimized geometry from the previous step is used.

-

Calculations:

-

Natural Bond Orbital (NBO) analysis: To determine atomic charges and analyze intramolecular interactions.

-

Frontier Molecular Orbital (FMO) analysis: To calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and to map their electron density distributions.

-

Molecular Electrostatic Potential (MEP) mapping: To visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

-

Workflow for DFT calculations.

Conclusion

This technical guide provides a theoretical framework for understanding the molecular structure and properties of this compound. The presented data, based on established computational methodologies, offers a valuable starting point for further experimental and theoretical investigations. The structural parameters and vibrational frequencies can aid in the interpretation of spectroscopic data, while the outlined computational workflow provides a robust protocol for researchers seeking to perform their own in-silico analyses. A detailed grasp of the molecular-level characteristics of this compound is essential for its rational application in drug design and materials science.

A Technical Guide to the Electronic Properties of Fluorinated Aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms onto the aniline ring profoundly alters its electronic properties, offering a powerful tool for modulating molecular characteristics critical to drug design and material function. Fluorine's unique combination of high electronegativity and small size allows it to exert strong inductive effects while participating minimally in resonance, leading to predictable yet potent modifications of a molecule's acidity, basicity, redox potential, and metabolic stability.

This technical guide provides an in-depth examination of the electronic properties of fluorinated aniline derivatives. It consolidates key quantitative data, details the experimental protocols for their measurement, and illustrates the underlying principles governing their behavior. This document is intended to serve as a comprehensive resource for researchers leveraging the unique attributes of fluorination in their scientific endeavors.

The Electronic Influence of Fluorine

The electronic character of a substituent on an aromatic ring is typically described by the interplay of two primary effects: the inductive effect (-I) and the resonance (or mesomeric) effect (+M or -M).

-

Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. It pulls electron density away from the aromatic ring through the sigma (σ) bond framework. This effect is distance-dependent, being strongest at the ortho position and weakening at the meta and para positions.

-

Resonance Effect (+M): Like other halogens, fluorine possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This constitutes an electron-donating resonance effect. However, due to the poor overlap between the 2p orbital of fluorine and the 2p orbitals of carbon, this +M effect is significantly weaker than its -I effect.

The net electronic impact of fluorine is a topic of nuanced discussion, but it is generally dominated by its strong electron-withdrawing inductive nature. This is quantitatively captured by Hammett substituent constants (σ), which measure the electron-donating or electron-withdrawing influence of substituents on the reactivity of an aromatic ring.

Hammett Substituent Constants

The Hammett equation provides a linear free-energy relationship that quantifies substituent effects.[1][2] The substituent constants, sigma (σ), are defined for the meta and para positions. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

Table 1: Hammett Substituent Constants (σ) for Fluorine

| Substituent | σmeta | σpara |

| -F | 0.34[3] | 0.06[3] |

The positive values confirm that fluorine is electron-withdrawing at both positions. The significantly larger value for σmeta (0.34) compared to σpara (0.06) highlights the interplay of its electronic effects. At the meta position, the influence is almost purely inductive. At the para position, the strong -I effect is partially counteracted by the weak, opposing +M effect, resulting in a much smaller net electron-withdrawing character.

Impact on Acidity (pKa)

The introduction of fluorine has a marked effect on the basicity of the aniline amino group. By withdrawing electron density from the ring and, consequently, from the nitrogen atom, fluorine reduces the availability of the nitrogen lone pair to accept a proton. This results in a weaker base, which corresponds to a lower pKa value for the conjugate acid (anilinium ion).

The trend among isomers is a direct consequence of the distance-dependent inductive effect. The closer the fluorine atom is to the amino group, the stronger its electron-withdrawing pull, and the lower the pKa.

Table 2: Experimental pKa Values of Fluoroaniline Derivatives

| Compound | pKa (Conjugate Acid) |

| Aniline | 4.64[4] |

| 2-Fluoroaniline | 3.20[5][6] |

| 3-Fluoroaniline | 3.50 (approx.) |

| 4-Fluoroaniline | 4.65[7] |

Note: The pKa for 3-fluoroaniline is an approximate value based on established trends; literature values can vary slightly. The value for 4-fluoroaniline is notably close to that of aniline, reflecting the partial cancellation of the inductive and resonance effects at the para position.

The following diagram illustrates the relationship between fluorine's position and its influence on the basicity of the aniline nitrogen.

Caption: Influence of fluorine's electronic effects on aniline basicity.

Electrochemical Properties: Oxidation Potentials

The ease with which an aniline derivative can be oxidized is quantified by its one-electron oxidation potential (Eox). This parameter is crucial in understanding potential metabolic pathways (which often involve oxidation) and in designing electroactive materials. Electron-withdrawing groups like fluorine make the removal of an electron from the π-system more difficult, thus increasing the oxidation potential.

Conversely, electron-donating groups facilitate oxidation, lowering the potential. The strong correlation between oxidation potential and Hammett constants underscores the dominant role of substituent electronic effects.[8][9]

Table 3: Calculated One-Electron Oxidation Potentials (vs. SHE)

| Compound | Eox (Volts) |

| Aniline | 1.02[4] |

| 2-Methylaniline | 0.93[4] |

| 3-Methylaniline | 0.98[4] |

| 4-Methylaniline | 0.89[4] |

| 2-Chloroaniline | 1.05[4] |

| 3-Chloroaniline | 1.08[4] |

| 4-Chloroaniline | 1.02[4] |

| 4-Nitroaniline | 1.25[4] |

Note: This table includes various substituents to illustrate the trend. Electron-donating groups (-CH₃) lower the oxidation potential, making the molecule easier to oxidize. Electron-withdrawing groups (-Cl, -NO₂) increase the potential, making it harder to oxidize. Fluorinated derivatives follow this trend, with their oxidation potentials being higher than that of unsubstituted aniline.

Spectroscopic Properties (UV-Vis)

The absorption of ultraviolet-visible light by aniline derivatives corresponds to π → π* electronic transitions within the aromatic system. The position of the maximum absorbance (λmax) is sensitive to substituents on the ring. The amino group (-NH₂) acts as a powerful auxochrome, a group that, when attached to a chromophore (the benzene ring), modifies its ability to absorb light.

Fluorine substitution can cause shifts in the λmax. These shifts are typically small (hypsochromic or blue shift) because fluorine's electron-withdrawing nature can slightly decrease the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 4: UV-Visible Absorption Maxima (λmax)

| Compound | λmax (nm) in Methanol |

| Aniline | 230, 280 |

| 2-Fluoroaniline | 235, 285 |

| 3-Fluoroaniline | 238, 288 |

| 4-Fluoroaniline | 240, 290 |

Note: Values are approximate and can vary based on solvent and experimental conditions. The data shows a slight bathochromic (red) shift upon fluorination, which can be attributed to the complex interplay of inductive and resonance effects on the molecular orbitals.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to determine the electronic properties discussed in this guide.

Protocol for pKa Determination by Potentiometric Titration

This protocol outlines the determination of the pKa of an aniline derivative's conjugate acid.

-

Preparation of Solutions:

-

Analyte Solution: Prepare a 1 mM solution of the fluoroaniline derivative in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds). A typical volume is 20 mL.

-

Titrants: Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.

-

Ionic Strength Adjuster: Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength throughout the titration.

-

-

Instrument Calibration:

-

Calibrate the potentiometer (pH meter) using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.

-

-

Titration Procedure:

-

Place 20 mL of the 1 mM analyte solution into a reaction vessel equipped with a magnetic stirrer.

-

Add the ionic strength adjuster (e.g., a small volume of 0.15 M KCl).

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved CO₂ and maintain an inert atmosphere.

-

Make the solution acidic (pH ~2.0) by adding 0.1 M HCl.

-

Begin the titration by adding small, precise increments (e.g., 0.05 mL) of the 0.1 M NaOH solution.

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration until the pH reaches approximately 12.0.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Calculate the first derivative (ΔpH/ΔV) of the curve to precisely locate the equivalence point, which appears as a maximum on the derivative plot.

-

The pKa is equal to the pH at the half-equivalence point (the volume of NaOH that is half of the volume required to reach the equivalence point).

-

Perform at least three replicate titrations and report the average pKa value with the standard deviation.

-

Protocol for Cyclic Voltammetry (CV)

This protocol describes the determination of the oxidation potential of a fluoroaniline derivative.

-

Electrochemical Cell Setup:

-

Electrodes: Assemble a three-electrode system: a glassy carbon working electrode, a platinum wire counter (auxiliary) electrode, and a Ag/AgCl reference electrode.

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP) in a suitable solvent (e.g., acetonitrile).

-

Analyte Solution: Dissolve the fluoroaniline derivative in the electrolyte solution to a final concentration of approximately 1-5 mM.

-

-

Procedure:

-

Polish the working electrode with an alumina slurry on a polishing pad, rinse thoroughly with deionized water and the solvent, and dry it.

-

Transfer the analyte solution to the electrochemical cell.

-

Immerse the three electrodes into the solution, ensuring the reference electrode tip is close to the working electrode.

-

Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.

-

Connect the electrodes to a potentiostat.

-

-

Data Acquisition:

-

Set the experimental parameters in the potentiostat software:

-

Initial Potential: A potential where no reaction occurs (e.g., 0.0 V vs. Ag/AgCl).

-

Switching Potential: A potential sufficiently positive to oxidize the analyte (e.g., +1.2 V vs. Ag/AgCl).

-

Scan Rate: A typical starting rate is 100 mV/s.

-

-

Run the cyclic voltammogram. The potential will be swept from the initial to the switching potential and then back to the initial potential. The resulting current is recorded.

-

Record a blank CV of the electrolyte solution without the analyte to identify any background processes.

-

-

Data Analysis:

-

Plot the current (y-axis) versus the applied potential (x-axis).

-

The oxidation potential (Epa, anodic peak potential) is the potential at which the maximum oxidation current is observed on the forward scan.

-

The half-wave potential (E1/2), a better thermodynamic indicator for reversible systems, can be estimated as the average of the anodic (Epa) and cathodic (Epc) peak potentials.

-

Protocol for UV-Vis Spectroscopy

This protocol details the measurement of the UV-Vis absorption spectrum to determine λmax.

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up for at least 15-20 minutes for stable output.

-

-

Sample Preparation:

-

Solvent Selection: Choose a UV-transparent solvent in the desired measurement range (e.g., methanol, ethanol, or cyclohexane). The solvent should not react with the analyte.

-

Analyte Solution: Prepare a dilute solution of the fluoroaniline derivative in the chosen solvent. The concentration should be adjusted to yield a maximum absorbance between 0.1 and 1.0 absorbance units (AU) to ensure adherence to the Beer-Lambert Law. A typical concentration is around 10⁻⁴ to 10⁻⁵ M.

-

-

Measurement Procedure:

-

Fill a quartz cuvette (which is transparent in the UV range) with the pure solvent. This will serve as the blank or reference.

-

Place the reference cuvette in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.

-

Rinse the sample cuvette with a small amount of the analyte solution, then fill it with the analyte solution.

-

Place the sample cuvette in the spectrophotometer.

-

Acquire the absorption spectrum over the desired wavelength range (e.g., 200-400 nm for anilines).

-

-

Data Analysis:

-

The resulting spectrum will be a plot of absorbance (y-axis) versus wavelength (x-axis).

-

Identify the wavelength(s) at which the absorbance is at a maximum. These are the λmax values.

-

Visualizing Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate key workflows and relationships relevant to the study of fluorinated anilines.

Caption: A typical experimental workflow for derivative analysis.

References

- 1. Hammett equation - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. homepages.bluffton.edu [homepages.bluffton.edu]

- 4. rsc.org [rsc.org]

- 5. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Fluoroaniline | 348-54-9 [chemicalbook.com]

- 7. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Computational electrochemistry: aqueous one-electron oxidation potentials for substituted anilines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Computational Electrochemistry: Aqueous One-Electron Oxidation Potentials for Substituted Anilines [www1.chem.umn.edu]

Methodological & Application

Application Notes and Protocols: The Utility of 4-Fluoro-2-phenylaniline in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Fluoro-2-phenylaniline as a key building block in medicinal chemistry, with a particular focus on the synthesis of kinase inhibitors for cancer therapy. This document includes detailed experimental protocols, quantitative biological data, and visualizations of relevant pathways and workflows to guide researchers in the effective use of this versatile chemical intermediate.

Introduction

This compound, also known as 4-fluoro-2-aminobiphenyl, is a fluorinated aniline derivative that serves as a valuable scaffold in the design and synthesis of biologically active molecules. The presence of the fluorine atom can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate, including metabolic stability, membrane permeability, and binding affinity to the target protein.[1][2] The aniline functional group provides a convenient handle for various chemical transformations, making it a versatile starting material for the construction of diverse chemical libraries.

In medicinal chemistry, this compound is particularly utilized in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3][4] Small molecule inhibitors that target specific kinases have emerged as a major class of targeted cancer therapeutics. The 4-anilinoquinazoline and 4-anilinopyrimidine scaffolds are well-established pharmacophores that effectively target the ATP-binding site of many kinases, and this compound is an ideal starting material for the synthesis of these structures.

Application: Synthesis of Kinase Inhibitors

A primary application of this compound is in the synthesis of potent and selective kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) and other receptor tyrosine kinases.[3][4] These inhibitors are crucial in the treatment of various cancers, including non-small cell lung cancer (NSCLC). The general strategy involves the coupling of this compound with a suitable heterocyclic core, typically a substituted quinazoline or pyrimidine, via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

Signaling Pathway of EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Quantitative Data: Biological Activity of Anilino-Pyrimidine Derivatives

The following table summarizes the in vitro cytotoxic activity of a series of dianilinopyrimidine derivatives, which share a similar structural motif to compounds that can be synthesized from this compound. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of the cancer cell lines by 50%.

| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 4c | A549 (Lung) | 0.56 | Gefitinib | >10 |

| 4c | PC-3 (Prostate) | 2.46 | Gefitinib | >10 |

| 4c | HepG2 (Liver) | 2.21 | Gefitinib | >10 |

| 9u | A549 (Lung) | 0.35 | Erlotinib | 0.043 |

| 9u | MCF-7 (Breast) | 3.24 | Erlotinib | - |

| 9u | PC-3 (Prostate) | 5.12 | Erlotinib | - |

Note: The IC50 values are indicative of the potential of this class of compounds and are sourced from studies on structurally related molecules.[3][5]

Experimental Protocols

Protocol 1: Synthesis of a 4-(4-Fluoro-2-phenylanilino)quinazoline Derivative

This protocol describes a general method for the synthesis of a 4-anilinoquinazoline derivative from this compound and a 4-chloroquinazoline precursor via a nucleophilic aromatic substitution reaction.

Materials:

-

This compound

-

4-Chloro-6,7-dimethoxyquinazoline

-

Isopropanol

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Filtration apparatus

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.1 equivalents) in isopropanol.

-

Addition of Reactants: To the stirred solution, add 4-chloro-6,7-dimethoxyquinazoline (1.0 equivalent) followed by a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography to obtain the desired 4-(4-Fluoro-2-phenylanilino)quinazoline derivative.

Caption: General workflow for the synthesis of anilinoquinazolines.

Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of a synthesized compound against a specific kinase, such as EGFR.

Materials:

-

Synthesized inhibitor compound

-

Recombinant human kinase (e.g., EGFR)

-

Kinase substrate (e.g., a synthetic peptide)

-

Adenosine triphosphate (ATP), radiolabeled with ³²P or ³³P

-

Kinase reaction buffer

-

96-well filter plates

-

Scintillation counter

-

Phosphoric acid

-

Deionized water

Procedure:

-

Compound Preparation: Prepare a series of dilutions of the test compound in a suitable solvent (e.g., DMSO).

-

Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the kinase reaction buffer, the kinase substrate, and the recombinant kinase enzyme.

-

Initiation of Reaction: Add the diluted test compound to the wells. Initiate the kinase reaction by adding radiolabeled ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a solution of phosphoric acid.

-

Substrate Capture: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Washing: Wash the filter plate multiple times with a dilute phosphoric acid solution to remove unincorporated radiolabeled ATP.

-

Quantification: Dry the filter plate and measure the amount of incorporated radioactivity in each well using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its strategic use allows for the development of potent and selective therapeutic agents for the treatment of cancer and other diseases. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the potential of this compound in their drug discovery programs.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of 4th generation EGFR inhibitors against human triple (Del19/T790M/C797S) mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-Fluoro-2-phenylaniline as a Building Block for Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-phenylaniline is a versatile chemical building block with significant potential in the synthesis of novel kinase inhibitors. Its unique structural features, including the fluorine atom and the phenyl group, can be strategically exploited to enhance binding affinity, selectivity, and pharmacokinetic properties of the resulting inhibitor. The aniline moiety serves as a key handle for coupling with various heterocyclic scaffolds, such as quinazolines, pyrimidines, and pyridopyrimidines, which are prevalent in many clinically approved kinase inhibitors. This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery and development of potent kinase inhibitors targeting key signaling pathways implicated in cancer and other diseases.